[(2,3-Dichlorophenyl)methyl](1-methoxypropan-2-YL)amine
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Overview
Description
(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a methoxypropan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- (2,5-Dichlorophenyl)methylamine
- (3,4-Dichlorophenyl)methylamine
Uniqueness
(2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dichloro substitution may confer distinct properties compared to other isomers, making it valuable for specific applications.
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
LHQGTEXMCLZWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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